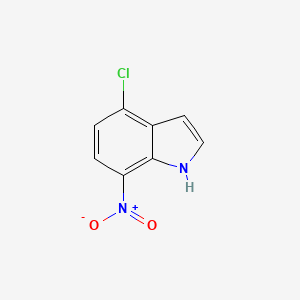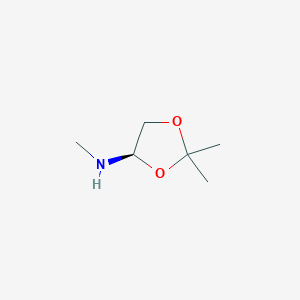![molecular formula C26H25NO4S B3317652 L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- CAS No. 96865-72-4](/img/structure/B3317652.png)
L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C26H25NO4S . Its molecular weight is 447.5460 . The structure includes a cysteine amino acid core, with additional functional groups attached to the nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 447.5 g/mol. It is insoluble, with a solubility of 1.6E-3 g/L at 25 ºC . It has a density of 1.227±0.06 g/cm3 at 20 ºC 760 Torr , and a melting point of 119-120 ºC .Mechanism of Action
The mechanism of action of L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- is not fully understood, but it is thought to act as a nucleophile in chemical reactions with proteins and other molecules. It has been shown to react with cysteine residues in proteins, forming covalent bonds and modifying their activity.
Biochemical and Physiological Effects:
L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphatases, and to modulate the activity of ion channels in neurons. It has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- in lab experiments is its versatility as a reagent for protein modification and synthesis. It is also relatively easy to synthesize and purify, making it accessible to many researchers. One limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects on biological systems.
Future Directions
There are many potential future directions for research on L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-. One area of interest is the development of new methods for its synthesis and purification, which could improve its accessibility to researchers. Another area of interest is the exploration of its effects on specific biological systems, including the nervous system and the immune system. Finally, there is potential for the development of new compounds based on the structure of L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)-, which could have novel biochemical and physiological effects.
Scientific Research Applications
L-Cysteine, N-[(2-propenyloxy)carbonyl]-S-(triphenylmethyl)- has a wide range of scientific research applications. It is commonly used as a reagent for protein modification, particularly in the study of post-translational modifications such as phosphorylation and acetylation. It is also used as a building block for the synthesis of other compounds, including peptides and small molecules.
properties
IUPAC Name |
(2R)-2-(prop-2-enoxycarbonylamino)-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-2-18-31-25(30)27-23(24(28)29)19-32-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,23H,1,18-19H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOBCBHGUPRUJY-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




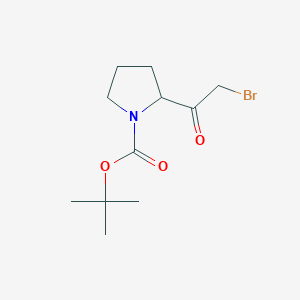
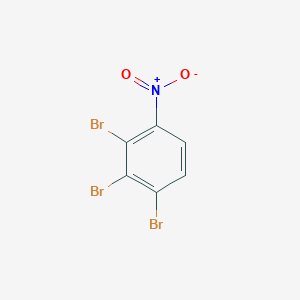


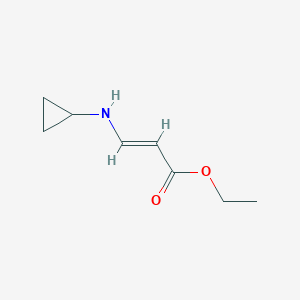
![N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B3317610.png)
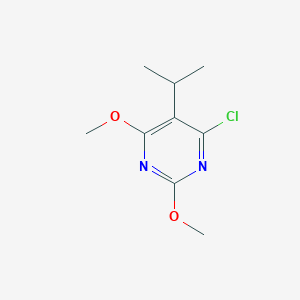
![Ethanol, 2-[bis[2-(docosyloxy)ethyl]amino]-](/img/structure/B3317620.png)
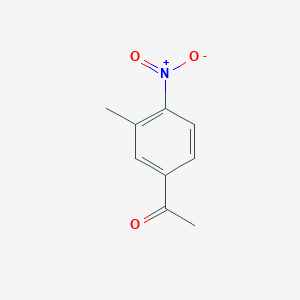
![5-Aminobenzo[b]thiophene Hydrochloride](/img/structure/B3317640.png)
